2-(1H-Pyrrolo[3,2-c]pyridin-3-yl)ethanamine dihydrochloride
Description
2-(1H-Pyrrolo[3,2-c]pyridin-3-yl)ethanamine dihydrochloride (CAS: 868173-88-0) is a bicyclic heteroaromatic compound featuring a pyrrolopyridine core linked to an ethylamine side chain, stabilized as a dihydrochloride salt. Its molecular formula is C₉H₁₃Cl₂N₃, with a molecular weight of 234.13 g/mol . The compound is characterized by a fused pyrrole and pyridine ring system, where the pyrrole nitrogen occupies the 1-position, and the pyridine nitrogen is at the 3-position of the bicyclic structure. This configuration distinguishes it from positional isomers such as pyrrolo[2,3-c]pyridine derivatives .
Key physicochemical properties include:
Properties
IUPAC Name |
2-(1H-pyrrolo[3,2-c]pyridin-3-yl)ethanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3.2ClH/c10-3-1-7-5-12-9-2-4-11-6-8(7)9;;/h2,4-6,12H,1,3,10H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPSOHQYZQXHFEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1NC=C2CCN.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80856941 | |
| Record name | 2-(1H-Pyrrolo[3,2-c]pyridin-3-yl)ethan-1-amine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80856941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
868173-88-0 | |
| Record name | 2-(1H-Pyrrolo[3,2-c]pyridin-3-yl)ethan-1-amine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80856941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-Pyrrolo[3,2-c]pyridin-3-yl)ethanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of pyrrole with acyl (bromo)acetylenes to form 2-(acylethynyl)pyrroles, followed by the addition of propargylamine to yield N-propargylenaminones. Intramolecular cyclization of these intermediates, catalyzed by bases such as cesium carbonate in dimethyl sulfoxide, leads to the formation of the desired pyrrolo[3,2-c]pyridine scaffold .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-(1H-Pyrrolo[3,2-c]pyridin-3-yl)ethanamine dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the amine group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding pyridine N-oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of N-alkylated pyrrolo[3,2-c]pyridine derivatives.
Scientific Research Applications
Anticancer Research
Recent studies have indicated that derivatives of pyrrolo[3,2-c]pyridine exhibit promising anticancer properties. For instance, compounds similar to 2-(1H-Pyrrolo[3,2-c]pyridin-3-yl)ethanamine have been evaluated for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study : A study published in the Journal of Medicinal Chemistry explored several pyrrolo[3,2-c]pyridine derivatives as potential anticancer agents, demonstrating significant cytotoxic activity against various cancer cell lines .
Neuropharmacology
The compound's structural features suggest potential interactions with neurotransmitter systems. Research has shown that pyrrolidine derivatives can modulate dopamine and serotonin receptors, which are crucial in treating neurological disorders such as depression and schizophrenia.
Case Study : A derivative of the compound was tested for its effects on serotonin receptors, showing promise as a novel antidepressant .
The biological activity of 2-(1H-Pyrrolo[3,2-c]pyridin-3-yl)ethanamine dihydrochloride is primarily attributed to its ability to interact with various enzyme systems and receptors:
- Inhibition of Protein Kinases : Studies suggest that this compound can inhibit specific protein kinases involved in cancer progression.
- Receptor Modulation : The compound may act as an agonist or antagonist at certain neurotransmitter receptors, influencing mood and cognition.
Data Table of Research Findings
Mechanism of Action
The mechanism of action of 2-(1H-Pyrrolo[3,2-c]pyridin-3-yl)ethanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
Key Observations :
- Substituent Effects : Chlorination at the 5-position (CAS: 2138337-33-2) increases molecular weight and may enhance lipophilicity or receptor affinity .
Pharmacological and Functional Comparisons
Table 2: Pharmacological Activity of Analogues
Key Insights :
- Therapeutic Potential: While the target compound lacks explicit pharmacological data, pyrrolopyridine scaffolds are frequently explored in CNS disorders due to their resemblance to endogenous neurotransmitters like dopamine .
- Mechanistic Clues: Thienopyridine derivatives (e.g., ) demonstrate that small structural modifications (e.g., sulfur substitution) can significantly enhance antiplatelet efficacy, suggesting analogous opportunities for pyrrolopyridines .
Biological Activity
2-(1H-Pyrrolo[3,2-c]pyridin-3-yl)ethanamine dihydrochloride is a chemical compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound belongs to a class of heterocyclic compounds that are often explored for their pharmacological properties, including anticancer and antiviral activities. In this article, we will delve into the biological activity of this compound, supported by research findings, case studies, and data tables.
- Molecular Formula : C9H11N3
- Molar Mass : 161.2 g/mol
- Density : 1.225 g/cm³ (predicted)
- Boiling Point : 376.0 °C (predicted)
- pKa : 15.40 (predicted)
These properties indicate that the compound is stable under various conditions, which is essential for its biological applications.
Research indicates that derivatives of pyrrolo[3,2-c]pyridine compounds can act as inhibitors for various enzymes involved in cancer progression. For example, a study focused on lysine-specific demethylase 1 (LSD1), an enzyme linked to the epigenetic regulation of cancers, showed that pyrrolo derivatives exhibit potent inhibitory effects. Specifically, compounds similar to 2-(1H-Pyrrolo[3,2-c]pyridin-3-yl)ethanamine were found to have nanomolar IC50 values against LSD1, demonstrating their potential as anticancer agents .
Anticancer Activity
A series of biological evaluations have been conducted to assess the anticancer potential of compounds related to 2-(1H-Pyrrolo[3,2-c]pyridin-3-yl)ethanamine. The following table summarizes key findings:
| Compound | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MV4-11 (AML) | 0.12 | LSD1 Inhibition |
| Compound B | Kasumi-1 (AML) | 0.15 | LSD1 Inhibition |
| Compound C | NCI-H526 (SCLC) | 0.20 | LSD1 Inhibition |
These results suggest that derivatives of this compound can effectively inhibit cell proliferation in acute myeloid leukemia (AML) and small cell lung cancer (SCLC) cell lines.
Antiviral Activity
In addition to anticancer properties, there is emerging evidence regarding the antiviral potential of pyrrolo derivatives. A study highlighted the ability of certain pyrrolo compounds to interfere with viral replication mechanisms in influenza virus models. The specific interaction with viral polymerases was noted as a critical factor in their antiviral efficacy .
Case Study 1: Anticancer Efficacy in Animal Models
A notable study involved the administration of a pyrrolo derivative similar to 2-(1H-Pyrrolo[3,2-c]pyridin-3-yl)ethanamine in an AML xenograft model. The results showed significant tumor growth suppression compared to control groups, indicating strong in vivo efficacy and a favorable pharmacokinetic profile for oral administration.
Case Study 2: Structure-Activity Relationship
In another investigation focusing on structure-activity relationships (SAR), modifications to the pyrrolo ring system were explored. The study concluded that specific substitutions at the nitrogen positions significantly enhanced both LSD1 inhibition and antiproliferative activity against cancer cell lines .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
